7-Bromo-4-methoxybenzoxazole synthesis pathway
7-Bromo-4-methoxybenzoxazole synthesis pathway
An In-depth Technical Guide to the Synthesis of 7-Bromo-4-methoxybenzoxazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive, step-by-step pathway for the synthesis of 7-Bromo-4-methoxybenzoxazole, a heterocyclic compound of interest in medicinal chemistry and materials science. The proposed synthesis is a multi-step process commencing from readily available starting materials. This document outlines a plausible and scientifically sound synthetic route, complete with detailed experimental protocols, a summary of quantitative data, and a visualization of the reaction pathway. The causality behind experimental choices is explained to provide a deeper understanding for researchers in the field.
Introduction
Benzoxazole derivatives are a prominent class of heterocyclic compounds with a wide range of applications in drug discovery and development, exhibiting diverse biological activities.[1][2][3] The 7-Bromo-4-methoxybenzoxazole scaffold, in particular, holds potential for further functionalization and exploration of its pharmacological properties. This guide details a rational and efficient synthetic approach to this target molecule, designed for practical implementation in a laboratory setting.
Proposed Synthetic Pathway
The synthesis of 7-Bromo-4-methoxybenzoxazole can be strategically approached through a four-step sequence, beginning with a commercially available substituted phenol. The proposed pathway involves:
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Nitration of a suitable methoxyphenol precursor.
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Bromination of the resulting nitrophenol.
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Reduction of the nitro group to an amine to form the key o-aminophenol intermediate.
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Cyclization to yield the final benzoxazole ring system.
This pathway is designed to control the regioselectivity of the substitutions and to utilize well-established and reliable chemical transformations.
Experimental Protocols
The following experimental protocols are based on established chemical transformations for analogous substrates and provide a practical guide for the synthesis of 7-Bromo-4-methoxybenzoxazole.
Step 1: Synthesis of 3-Methoxy-2-nitrophenol
The initial step involves the regioselective nitration of 3-methoxyphenol. The strong activating and ortho-directing effect of the methoxy group, coupled with the meta-directing effect of the hydroxyl group, favors nitration at the C2 position.[4]
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Reaction: 3-Methoxyphenol to 3-Methoxy-2-nitrophenol
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Reagents and Solvents: 3-Methoxyphenol, Cerium (IV) Ammonium Nitrate (CAN), Sodium Bicarbonate, Acetonitrile, Water.
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Procedure:
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Dissolve 3-methoxyphenol in acetonitrile.
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Add a solution of Cerium (IV) Ammonium Nitrate and sodium bicarbonate in water dropwise at room temperature.
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Stir the reaction mixture for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
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Upon completion, quench the reaction with water and extract the product with ethyl acetate.
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Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography to obtain 3-methoxy-2-nitrophenol.[4]
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Step 2: Synthesis of 5-Bromo-3-methoxy-2-nitrophenol
The subsequent step is the bromination of 3-methoxy-2-nitrophenol. The hydroxyl and methoxy groups are activating and will direct the incoming electrophile, while the nitro group is deactivating. The position para to the hydroxyl group is the most likely site for bromination.
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Reaction: 3-Methoxy-2-nitrophenol to 5-Bromo-3-methoxy-2-nitrophenol
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Reagents and Solvents: 3-Methoxy-2-nitrophenol, N-Bromosuccinimide (NBS), Acetonitrile.
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Procedure:
-
Dissolve 3-methoxy-2-nitrophenol in acetonitrile.
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Add N-Bromosuccinimide (NBS) portion-wise at room temperature.
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Stir the reaction mixture for 12-16 hours.
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Monitor the reaction by TLC.
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After completion, remove the solvent under reduced pressure.
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Dissolve the residue in dichloromethane, wash with water and brine, and dry over anhydrous sodium sulfate.
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Purify the product by column chromatography.
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Step 3: Synthesis of 2-Amino-3-bromo-6-methoxyphenol
The reduction of the nitro group to an amine is a critical step to generate the o-aminophenol precursor. Catalytic hydrogenation is a clean and efficient method for this transformation.[5]
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Reaction: 5-Bromo-3-methoxy-2-nitrophenol to 2-Amino-3-bromo-6-methoxyphenol
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Reagents and Solvents: 5-Bromo-3-methoxy-2-nitrophenol, Palladium on Carbon (Pd/C), Hydrogen gas, Ethanol.
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Procedure:
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Dissolve 5-bromo-3-methoxy-2-nitrophenol in ethanol in a hydrogenation vessel.
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Add a catalytic amount of 10% Palladium on Carbon.
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Pressurize the vessel with hydrogen gas (typically 50 psi).
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Stir the reaction mixture at room temperature until the uptake of hydrogen ceases.
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Filter the reaction mixture through a pad of Celite to remove the catalyst.
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Concentrate the filtrate under reduced pressure to yield 2-amino-3-bromo-6-methoxyphenol. This intermediate may be used in the next step without further purification if of sufficient purity.
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Step 4: Synthesis of 7-Bromo-4-methoxybenzoxazole
The final step is the cyclization of the o-aminophenol with a one-carbon electrophile to form the benzoxazole ring.[1] The use of triethyl orthoformate is a common and effective method for this transformation.[6]
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Reaction: 2-Amino-3-bromo-6-methoxyphenol to 7-Bromo-4-methoxybenzoxazole
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Reagents and Solvents: 2-Amino-3-bromo-6-methoxyphenol, Triethyl orthoformate, Hydrochloric acid (catalytic).
-
Procedure:
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To a solution of 2-amino-3-bromo-6-methoxyphenol in triethyl orthoformate, add a catalytic amount of concentrated hydrochloric acid.
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Heat the reaction mixture to reflux for 4-6 hours.
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Monitor the reaction by TLC.
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Upon completion, cool the reaction mixture to room temperature.
-
Remove the excess triethyl orthoformate under reduced pressure.
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Dissolve the residue in ethyl acetate and wash with a saturated solution of sodium bicarbonate and then with brine.
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Dry the organic layer over anhydrous sodium sulfate and concentrate.
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Purify the crude product by recrystallization or column chromatography to afford 7-Bromo-4-methoxybenzoxazole.
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Quantitative Data Summary
| Step | Starting Material | Product | Molar Mass ( g/mol ) | Theoretical Yield (g) |
| 1 | 3-Methoxyphenol | 3-Methoxy-2-nitrophenol | 124.14 | 169.12 |
| 2 | 3-Methoxy-2-nitrophenol | 5-Bromo-3-methoxy-2-nitrophenol | 169.12 | 248.02 |
| 3 | 5-Bromo-3-methoxy-2-nitrophenol | 2-Amino-3-bromo-6-methoxyphenol | 248.02 | 218.05 |
| 4 | 2-Amino-3-bromo-6-methoxyphenol | 7-Bromo-4-methoxybenzoxazole | 218.05 | 228.04 |
Note: Theoretical yields are calculated based on a 1:1 molar ratio from the starting material of each step.
Visualizations
Synthesis Workflow Diagram
Caption: Proposed synthesis pathway for 7-Bromo-4-methoxybenzoxazole.
References
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Manjula, K., et al. (1993). (2S)-2-Amino-3-(2′,6′-dibromo-4′-hydroxy)phenylpropionic acid (2,6-dibromo-L-tyrosine). Journal of the Chemical Society, Perkin Transactions 1, (13), 1549-1552. [Link]
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